2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine
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Overview
Description
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine is an organic compound that features a trifluoroethyl group attached to a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine typically involves the introduction of the trifluoroethyl group to a benzothiazole precursor. One common method is the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethyl)benzene: Another compound with a trifluoroethyl group, but attached to a benzene ring instead of a benzothiazole ring.
2,2,2-Trifluoroethylamine: A simpler compound with the trifluoroethyl group attached to an amine.
Uniqueness
2-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-6-amine is unique due to the presence of both the benzothiazole ring and the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)4-8-14-6-2-1-5(13)3-7(6)15-8/h1-3H,4,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBZDVJIAJBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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